2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
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Description
“2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid” is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Characterization
- Novel acetic acid derivatives and their synthesis processes have been explored, contributing to the development of polyfunctional fused heterocyclic compounds. These methods involve reactions with various heterocyclic amines, demonstrating the compound's versatility in synthesizing heterocyclic acetic acid derivatives (Craig et al., 2000)[https://consensus.app/papers/dimethyl-acetylsuccinate-versatile-synthon-craig/58a527ada2d6558494f6bd8480152bf9/?utm_source=chatgpt].
- The synthesis and evaluation of thiazolidinone, azetidinone encompassing indolylthienopyrimidines showcased the production of compounds with promising antioxidant and antimicrobial activities. This indicates the compound's potential application in developing new pharmaceutical agents (Saundane et al., 2012)[https://consensus.app/papers/synthesis-evaluation-thiazolidinone-azetidinone-saundane/ede2384bdecd5189bf2c3ef012dda153/?utm_source=chatgpt].
Biological Activity and Applications
- Studies on the synthesis of p-hydroxycinnamic acid derivatives and their binding with bovine serum albumin demonstrate the compound's relevance in understanding protein interactions and potential therapeutic applications (Meng et al., 2012)[https://consensus.app/papers/synthesis-acid-derivatives-investigation-fluorescence-meng/474bc92fbe595ddd82ab407f57c6bc3e/?utm_source=chatgpt].
- Research into the synthesis and characterization of new aromatic poly(amide–imide)s based on 4-aryl-2,6-bis(4-trimellitimidophenyl) pyridines provides insights into the development of novel polymers with high thermal stability, indicating potential applications in materials science (Behniafar & Banihashemi, 2004)[https://consensus.app/papers/synthesis-characterization-aromatic-polyamide–imides-behniafar/d83a9798ff3b5519920677c67b879f90/?utm_source=chatgpt].
Chemical Interactions and Mechanisms
- The reaction of 2-acetamido-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one with dimethylamine and formaldehyde, forming isomeric Mannich bases, highlights the compound's utility in exploring chemical reaction mechanisms and synthesizing novel compounds (Benghiat & Crooks, 1983)[https://consensus.app/papers/reaction-benghiat/58e86d738f7a5a94ae341df10eae4009/?utm_source=chatgpt].
Properties
IUPAC Name |
2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11-8-21(12-6-4-3-5-7-12)17-19-15-14(22(17)9-11)16(26)23(10-13(24)25)18(27)20(15)2/h3-7,11H,8-10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWUVIQXSBJUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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